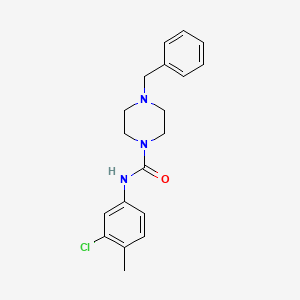

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

CAS No.: 853319-21-8

Cat. No.: VC5952088

Molecular Formula: C19H22ClN3O

Molecular Weight: 343.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853319-21-8 |

|---|---|

| Molecular Formula | C19H22ClN3O |

| Molecular Weight | 343.86 |

| IUPAC Name | 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

| Standard InChI Key | WTXNDOWVNXQLLQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s structure features a piperazine core substituted with a benzyl group at position 4 and a carboxamide-linked 3-chloro-4-methylphenyl moiety at position 1 (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 342.86 g/mol | |

| Predicted CCS (Ų, [M+H]⁺) | 183.3 | |

| SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl |

The InChIKey (ROEWXNCKIIUNMX-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Comparative Structural Analogues

Piperazine-1-carboxamide derivatives exhibit diverse bioactivity depending on substituents:

-

FAAH Modulation: EP2937341A1 describes 4-benzyl-piperazine-1-carboxylic acid phenylamide derivatives as FAAH inhibitors for treating pain and anxiety . The chloro-methylphenyl group in the target compound may enhance target binding through hydrophobic interactions.

-

Antibacterial Activity: ML267, a PPTase inhibitor, shares a piperazine-thiourea scaffold but replaces the carboxamide with a carbothioamide group . This suggests that the carboxamide in the target compound could influence solubility or target selectivity.

-

Bulkier Analogues: N-Benzhydryl-4-[(3-chlorophenyl)-phenylmethyl]piperazine-1-carboxamide (PubChem CID 11663287) demonstrates how lipophilic substitutions improve metabolic stability .

Synthesis and Physicochemical Properties

Proposed Synthesis Routes

While no specific protocol exists for the target compound, analogous piperazine carboxamides are synthesized via:

-

Carbodiimide-Mediated Coupling: Reacting 4-benzylpiperazine with 3-chloro-4-methylphenyl isocyanate in dichloromethane .

-

Thiocarbonyldiimidazole Activation: As demonstrated for ML267, substituting thiocarbonyldiimidazole with carbonyldiimidazole could yield the carboxamide .

Predicted ADME Properties

Collision cross-section (CCS) data for adducts ([M+H]⁺, [M+Na]⁺) suggest moderate polarity (183.3–198.0 Ų) . The LogP (calculated: ~3.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration.

Challenges and Future Directions

Knowledge Gaps

-

Target Validation: No experimental data confirm FAAH or PPTase inhibition.

-

Synthetic Feasibility: Yield optimization for the carboxamide linkage remains unexplored.

-

In Vivo Pharmacokinetics: CCS values suggest moderate bioavailability, but excretion pathways are unknown .

Recommended Studies

-

High-Throughput Screening: Test inhibition against FAAH, PPTase, and antimicrobial targets.

-

SAR Analysis: Compare with thiourea (ML267) and urea (EP2937341A1) analogues.

-

Rodent Pharmacokinetics: Assess oral bioavailability and brain penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume